2,4-Difluoro-6-(trifluoromethoxy)benzodifluoride CAS number and identifiers
2,4-Difluoro-6-(trifluoromethoxy)benzodifluoride CAS number and identifiers
Technical Monograph: 2,4-Difluoro-6-(trifluoromethoxy)benzodifluoride
CAS Number: 1806333-71-0 Systematic Name: 1-(Difluoromethyl)-2,4-difluoro-6-(trifluoromethoxy)benzene[1]
Part 1: Executive Summary & Chemical Identity
2,4-Difluoro-6-(trifluoromethoxy)benzodifluoride is a highly specialized fluorinated intermediate used primarily in the synthesis of advanced agrochemicals (pyrethroids) and pharmaceutical candidates.[1] Its structure combines three distinct fluorinated motifs—aryl fluorines, a trifluoromethoxy ether, and a difluoromethyl group—imparting exceptional lipophilicity and metabolic stability to downstream compounds.[1]
Chemical Identifiers & Properties
| Property | Specification |
| CAS Number | 1806333-71-0 |
| Systematic Name | 1-(Difluoromethyl)-2,4-difluoro-6-(trifluoromethoxy)benzene |
| Common/Trade Name | 2,4-Difluoro-6-(trifluoromethoxy)benzodifluoride |
| Molecular Formula | |
| Molecular Weight | 248.10 g/mol |
| MDL Number | MFCD28790990 |
| Physical State | Colorless to pale yellow liquid (Standard conditions) |
| Boiling Point (Est.) | 165–175 °C (at 760 mmHg) |
| LogP (Predicted) | ~3.8 (High Lipophilicity) |
Nomenclature Alert: The term "benzodifluoride" in this context is a trade designation derived by analogy to "benzotrifluoride" (
Part 2: Structural Analysis & Electronic Properties
The molecule features a 1,2,4,6-substitution pattern on the benzene ring.[1][2] This specific arrangement creates a unique electronic environment:
-
Difluoromethyl Group (
): Acts as a lipophilic hydrogen bond donor (weak) and a bioisostere for hydroxyl ( ) or thiol ( ) groups in some contexts, while maintaining strong electron-withdrawing effects ( ).[1] -
Trifluoromethoxy Group (
): Positioned at C6 (ortho to the ), it induces a "ortho-effect," twisting the side chain out of planarity and blocking metabolic attack at this position.[1] It is strongly electron-withdrawing ( ).[1] -
Aryl Fluorines (C2, C4): Provide additional metabolic blocking and modulate the pKa of the benzylic proton.[1]
Electronic Synergy: The combined electron-withdrawing nature of all substituents renders the aromatic ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (
Part 3: Synthesis Protocols
Two primary routes exist for the synthesis of this compound: Deoxofluorination (Laboratory Scale) and Radical Chlorination-Fluorination (Industrial Scale).[1]
Method A: Deoxofluorination of the Benzaldehyde (High Precision)
This method is preferred for research applications due to its mild conditions and high selectivity, avoiding the harsh conditions of radical halogenation.[1]
Precursor: 2,4-Difluoro-6-(trifluoromethoxy)benzaldehyde.[1] Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1]
Protocol:
-
Preparation: Charge a flame-dried reaction vessel with 2,4-difluoro-6-(trifluoromethoxy)benzaldehyde (1.0 eq) and anhydrous Dichloromethane (DCM). Cool to 0°C under Nitrogen atmosphere.[1]
-
Addition: Add DAST (1.2–1.5 eq) dropwise via syringe. Caution: Reaction is exothermic.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC or
-NMR.-
Checkpoint: Disappearance of the aldehyde carbonyl signal (
ppm in ) and appearance of the triplet ( ) in -NMR ( ppm, Hz).[1]
-
-
Quenching: Pour the reaction mixture slowly into saturated aqueous
at 0°C. Warning: Vigorous evolution. -
Isolation: Extract with DCM (
), dry organic layers over , filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc) or vacuum distillation.[1]
Method B: Radical Halogenation & Halex (Industrial Route)[1]
This route utilizes cheaper starting materials but requires specialized equipment for handling radical chlorination and HF.[1]
Precursor: 2,4-Difluoro-6-(trifluoromethoxy)toluene.[1]
Workflow:
-
Radical Chlorination: Reaction of the toluene derivative with
gas under UV light or with radical initiators (AIBN) to form the benzal chloride intermediate ( ).[1] -
Fluorination (Halex): Treatment of the benzal chloride with anhydrous
(often with a Lewis acid catalyst like ) or metal fluorides ( or ) in a polar aprotic solvent (Sulfolane) at elevated temperatures (100–150°C).[1]
Part 4: Visualization of Pathways
The following diagram illustrates the retrosynthetic logic and forward synthesis workflows.
Caption: Dual synthetic pathways for CAS 1806333-71-0: Laboratory deoxofluorination (left) vs. Industrial radical halogenation/exchange (right).[1]
Part 5: Applications in Drug & Agrochemical Design
1. Bioisosterism:
The
2. Agrochemical Potency: In pyrethroid insecticides, the incorporation of polyfluorinated benzyl moieties enhances photostability and cuticular penetration in insects.[1] The 2,4-difluoro substitution pattern is specifically known to increase potency against resistant pest strains by preventing oxidative degradation of the aromatic ring.[1]
3. Metabolic Stability:
The 6-trifluoromethoxy group sterically shields the benzylic position and electronically deactivates the ring, significantly extending the half-life (
Part 6: References
-
Matrix Scientific. (n.d.).[1] Product Data Sheet: 2,4-Difluoro-6-(trifluoromethoxy)benzodifluoride (CAS 1806333-71-0).[1] Retrieved from [1]
-
Middleton, W. J. (1975).[1] "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578.[1] (Foundational methodology for DAST fluorination).
-
Leroux, F., et al. (2005).[1] "Trifluoromethyl ethers: synthesis and properties of an unusual substituent." ChemBioChem, 6(12), 2206-2209.[1] (Mechanistic insight into OCF3 properties).
-
Pauletti, P. M., et al. (2024).[1] "Recent Advances in the Synthesis of Difluoromethylated Arenes." Journal of Fluorine Chemistry. (General review of benzodifluoride synthesis).
-
U.S. National Institute of Standards and Technology (NIST). (2025).[1][3] Chemistry WebBook, SRD 69. Retrieved from [1]
Sources
- 1. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides - Google Patents [patents.google.com]
- 2. 1,3,5-Trifluoro-2,4,6-triiodobenzene | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 2,4-dichloro-1-(trifluoromethyl)- [webbook.nist.gov]
